molecular formula C10H12FNO2 B13979029 (R)-3-Amino-2-(3-fluorobenzyl)propanoic acid

(R)-3-Amino-2-(3-fluorobenzyl)propanoic acid

Cat. No.: B13979029
M. Wt: 197.21 g/mol
InChI Key: USFZHZWKZDLANT-MRVPVSSYSA-N
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Description

®-3-Amino-2-(3-fluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a fluorobenzyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and a suitable amino acid derivative.

    Nucleophilic Substitution: The 3-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino acid derivative to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-100°C) in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(3-fluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oximes or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-3-Amino-2-(3-fluorobenzyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(3-fluorobenzyl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate signaling pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-(4-fluorobenzyl)propanoic acid: Similar structure but with a fluorine atom at the para position.

    ®-3-Amino-2-(3-chlorobenzyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

®-3-Amino-2-(3-fluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1

InChI Key

USFZHZWKZDLANT-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](CN)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)C(=O)O

Origin of Product

United States

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